PF-562271 HCl

Übersicht

Beschreibung

PF-562271 HCl is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). It has an IC50 of 1.5 nM for FAK and is about 10-fold less potent for Pyk2 . It has shown promising preclinical data and has been found to exhibit an anti-migration effect on some cancer cells .

Molecular Structure Analysis

The molecular formula of PF-562271 HCl is C21H21ClF3N7O3S . The molecular weight is 543.95 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

PF-562271 HCl appears as a solid and is soluble in DMSO with gentle warming . It is insoluble in water and ethanol . The storage temperature is recommended to be -20°C .Wissenschaftliche Forschungsanwendungen

Cancer Treatment: Ovarian Cancer

PF-562271 HCl: has shown promising results in the treatment of high-grade serous ovarian cancer (HGSOC). It inhibits the migration and proliferation of cancer cells by targeting FAK, which is overexpressed in HGSOC tissues . The compound has been found to inhibit cell adhesion, migration, and colony formation, and induce cell senescence through G1 phase cell cycle arrest .

Pharmacokinetics in Non-Hematologic Malignancies

The pharmacokinetic profile of PF-562271 HCl has been characterized in patients with advanced non-hematologic malignancies. Studies have shown that the compound has a non-linear pharmacokinetic following repeated oral dosing, which supports the viability of both BID and QD regimens for further evaluation in Phase 2 studies .

Mechanism of Action

PF-562271 HCl: acts as an ATP-competitive, reversible inhibitor of FAK and Pyk2 catalytic activity. It inhibits FAK phosphorylation in vivo in a dose-dependent fashion and exhibits antitumor efficacy in several human xenograft models . This inhibition of FAK phosphorylation leads to decreased tumor growth and may also affect tumor metastasis.

Therapeutic Potential

The therapeutic potential of PF-562271 HCl extends to its ability to effectively inhibit the proliferation of tumors. It has been reported to inhibit FAK phosphorylation in tumor-bearing mice, suggesting its potential as an oncotherapeutic agent .

Preclinical Studies

In preclinical studies, PF-562271 HCl has demonstrated anti-migration effects on cancer cells and has been evaluated for its anticancer effects on ovarian cancer, among others . These studies provide a foundation for further clinical development.

Combination Therapies

PF-562271 HCl: has been studied in combination with other therapeutic agents, such as temozolomide, to enhance the treatment efficacy. Such combination therapies have shown to reduce tumor growth and dispersal compared to monotherapy, indicating a synergistic effect .

Wirkmechanismus

Target of Action

PF-562271 HCl primarily targets the non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK), and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2) . FAK plays a crucial role in cellular processes such as cell proliferation, migration, morphology, and survival . Pyk2 is involved in intracellular signaling pathways .

Mode of Action

PF-562271 HCl is an ATP-competitive, reversible inhibitor of FAK and Pyk2 . It binds to the ATP-binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This inhibits the phosphorylation of FAK, thereby disrupting its function .

Biochemical Pathways

The inhibition of FAK by PF-562271 HCl affects several biochemical pathways. It disrupts the signaling from integrins, cytokines, chemokines, and growth factors, which are all stimuli that FAK transduces . This leads to the inhibition of cell cycle progression, cell migration, and changes in cell morphology .

Pharmacokinetics

After oral administration, PF-562271 HCl is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours . The systemic exposure increases dose-proportionally at doses from 5 mg to 25 mg, but it increases more than dose-proportionally at higher doses . The steady-state exposure of PF-562271 HCl shows more than proportional accumulation, indicating a non-linear pharmacokinetics following repeated oral dosing .

Result of Action

PF-562271 HCl significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . It also inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . This results in the inhibition of tumor cell migration, proliferation, and survival .

Action Environment

It’s known that the compound’s action can be affected by factors such as the presence of other drugs, the physiological state of the cells, and the specific microenvironment of the tumor cells

Safety and Hazards

Eigenschaften

IUPAC Name |

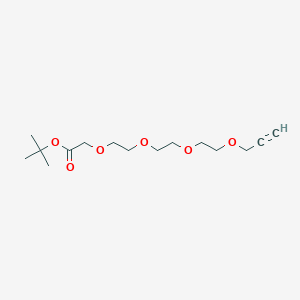

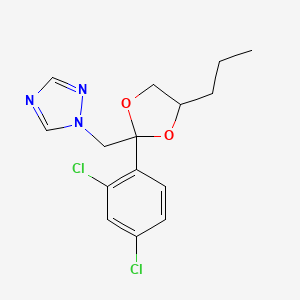

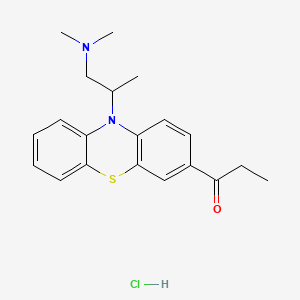

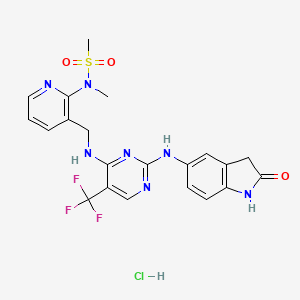

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEBZJWSAAWCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.